eCF506 eCF506 eCF506 is an inhibitor of Src kinases (IC50s = <0.5, 2.1, <0.5 nM for Src, Fyn, and Yes, respectively). It is selective for Src kinases over Abl (IC50 = 479 nM), as well as KIT, mTOR, PDGFRα, and RET (IC50s = >100 µM for all). eCF506 completely inhibits phosphorylation of Src and FAK, a downstream Src substrate, in MCF-7 and MDA-MB-231 cells when used at a concentration of 100 nM. It also inhibits proliferation of MCF-7 cells (EC50 = 9 nM) and induces apoptosis. eCF506 (50 mg/kg per day) reduces levels of activated Src kinase in tumor tissue in an HCT116 mouse xenograft model.
eCF506 is the first, potent and selective SRC inhibitor that inhibits SRC at subnanomolar concentration (IC50 < 0.5 nM) with a 1000-fold selectivity over ABL. eCF506 exhibits excellent water solubility, an optimal DMPK profile and oral bioavailability, halts SRC-associated neuromast migration in zebrafish embryos without inducing life-threatening heart defects, and inhibits SRC phosphorylation in tumor xenografts in mice. eCF506 targets a molecule called Src tyrosine kinase that is required for breast cancer cells to grow and spread. eCF506 may be highly effective at blocking growth of breast cancer cells.
Brand Name: Vulcanchem
CAS No.: 1914078-41-3
VCID: VC0526845
InChI: InChI=1S/C26H38N8O3/c1-26(2,3)37-25(35)30-19-8-7-17(15-20(19)36-6)22-21-23(27)28-16-29-24(21)34(31-22)14-13-33-11-9-18(10-12-33)32(4)5/h7-8,15-16,18H,9-14H2,1-6H3,(H,30,35)(H2,27,28,29)
SMILES: CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C2=NN(C3=NC=NC(=C23)N)CCN4CCC(CC4)N(C)C)OC
Molecular Formula: C26H38N8O3
Molecular Weight: 510.643

eCF506

CAS No.: 1914078-41-3

Cat. No.: VC0526845

Molecular Formula: C26H38N8O3

Molecular Weight: 510.643

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

eCF506 - 1914078-41-3

Specification

CAS No. 1914078-41-3
Molecular Formula C26H38N8O3
Molecular Weight 510.643
IUPAC Name tert-butyl N-[4-[4-amino-1-[2-[4-(dimethylamino)piperidin-1-yl]ethyl]pyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxyphenyl]carbamate
Standard InChI InChI=1S/C26H38N8O3/c1-26(2,3)37-25(35)30-19-8-7-17(15-20(19)36-6)22-21-23(27)28-16-29-24(21)34(31-22)14-13-33-11-9-18(10-12-33)32(4)5/h7-8,15-16,18H,9-14H2,1-6H3,(H,30,35)(H2,27,28,29)
Standard InChI Key GMPQGWXPDRNCBL-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C2=NN(C3=NC=NC(=C23)N)CCN4CCC(CC4)N(C)C)OC
Appearance Solid powder

Introduction

Chemical Structure and Properties

Biochemical Profile

eCF506 demonstrates exceptional potency against SRC kinase, characterized by the following properties:

  • IC50 value of 0.5 nM in a radioisotope-based assay ([γ-33P] ATP)

  • Subnanomolar activity against SRC, comparable to the best-in-class SRC/ABL inhibitor dasatinib

  • Requires concentrations three orders of magnitude greater to inhibit ABL, demonstrating its remarkable selectivity

  • Potent activity against YES1 (another SRC family kinase) with an IC50 of 0.47 nM

Table 1: Key Biochemical and Pharmacological Properties of eCF506

PropertyValueReference
TargetSRC tyrosine kinase
Secondary targetYES1 (SRC family kinase)
IC50 against SRC0.5 nM
IC50 against YES10.47 nM
Binding modeType 1.5 inhibitor
Selectivity vs. ABL>1000-fold
MechanismDual inhibition of enzymatic and scaffolding functions
In vivo dosing40 mg/kg once daily by oral gavage
Administration vehicleUltrapure water or 3 mmol/L sodium citrate buffer pH 3.0
Development stagePreclinical

Structure-Activity Relationship

Extensive structure-activity relationship (SAR) studies have been conducted on eCF506, involving a library of 24 closely related analogs. These investigations revealed several key structural features essential for the compound's activity :

  • The presence of a tertiary amino group at position 4 of the pyperidinyl ring is essential for activity

  • Substitution of methyl groups by larger aliphatic rings is tolerated, with compounds 12d and 12e being among the most potent SRC inhibitors of the series

  • The pyrimidine ring is critical, as its removal resulted in >3000-fold decrease in antiproliferative activity

  • Most modifications of the Boc and methoxy groups of the phenyl moiety at the C3 position led to significant reduction in bioactivity

  • Even minor chemical modifications such as substituting the carbamate group with urea or amide, or changing the methoxy to OH, resulted in >200-fold decrease in both antiproliferative properties and SRC inhibitory activity

  • Introduction of a benzylamino group instead of the Boc group was well-tolerated

Mechanism of Action

Dual Inhibition Mechanism

What makes eCF506 particularly remarkable is its dual inhibitory effect :

  • It inhibits the enzymatic (kinase) activity of SRC

  • It prevents the scaffolding functions of SRC by maintaining it in a compact conformation

In the native autoinhibited conformation of SRC, the SH2 and SH3 domains interact with the kinase domain, forming a compact structure that blocks macromolecular assemblies with other proteins. eCF506 maintains SRC in this compact conformation, unlike dasatinib which induces opening of the SRC structure . Biophysical characterization of the hydrodynamic radius of full-length SRC confirms that while dasatinib induces opening of the SRC structure, eCF506 maintains SRC in a more compact conformation, similar to the Apo form .

Inhibition of SRC-FAK Complex Formation

A key finding is that eCF506 inhibits the formation of the SRC-FAK (Focal Adhesion Kinase) complex . This is significant because:

  • FAK is a critical partner of SRC at focal adhesions

  • The SRC-FAK complex plays important roles in cell migration, invasion, and survival

  • Preventing this complex formation contributes to the compound's potent anticancer effects by blocking both the enzymatic and signaling scaffold functions of SRC

Preclinical Studies and Efficacy

In Vitro Studies

eCF506 has demonstrated potent antiproliferative effects in multiple cancer cell lines :

  • Stops the proliferation of MDA-MB-231 breast cancer cells

  • Inhibits colony formation in multiple esophageal squamous cell carcinoma (ESCC) cell lines including KYSE70, KYSE410, KYSE30, OE21, OE19, TE5, and TE14

  • Significantly inhibits the activating phosphorylation of SRC in KYSE70 cells at concentrations as low as 10 nM

These studies demonstrate the broad antiproliferative potential of eCF506 across different cancer types, suggesting versatility in its potential therapeutic applications.

In Vivo Efficacy

Animal studies have demonstrated the efficacy of eCF506 in vivo :

Breast Cancer Models

  • Treatment with eCF506 resulted in increased antitumor efficacy in syngeneic murine breast cancer models

  • Study protocol: Mice were treated with 40 mg/kg eCF506 dissolved in either ultrapure water or 3 mmol/L sodium citrate buffer pH 3.0, administered once daily by oral gavage

  • The treatment period was 28 days for efficacy studies

  • Tumor size was measured by caliper twice a week

  • Results showed significant advantages in tumor control compared to existing SRC/ABL inhibitors

Bone Metastasis Model

  • FVB/NHanHSD (FVB) mice were injected with 100,000 MetBo2 cells into the left ventricle

  • Tumor growth was monitored by bioluminescence imaging

  • After 7 days of tumor growth, mice were treated with daily eCF506 by oral gavage (40 mg/kg in ultrapure water)

  • Bioluminescence intensity of tumors was quantified twice a week

  • The study demonstrated efficacy against bone metastasis, a common and challenging aspect of advanced breast cancer

Tolerability Profile

eCF506 has shown an improved tolerability profile compared to other SRC/ABL inhibitors in preclinical models :

  • Demonstrated increased tolerability in syngeneic murine cancer models

  • The improved tolerability likely relates to its selective inhibition of SRC without significantly affecting other kinases

  • This selectivity may translate to fewer side effects than other drugs in development, though further studies are needed

  • In comparative studies, when treatment was ceased at day 28 and later resumed upon tumor regrowth, tissues including tumors, spleens, and hearts were evaluated for toxicity indicators

Comparison with Other SRC Inhibitors

Selectivity Profile

A key distinguishing feature of eCF506 is its selectivity profile compared to other SRC/ABL inhibitors such as dasatinib, bosutinib, and saracatinib :

Conformational Effects

eCF506 and other SRC inhibitors have fundamentally different effects on SRC conformation :

  • eCF506 locks SRC in its native "closed" inactive conformation (type 1.5 inhibitor)

  • In contrast, multi-kinase inhibitors like dasatinib and bosutinib block SRC in the active "open" conformation (type 1 inhibitors)

  • Multi-kinase inhibitors promote the association of SRC family kinases and signaling partners via allosteric facilitation of conformational protein activation

  • Thermal shift assays determined that eCF506 and dasatinib induce significant but opposite effects on apparent melting temperature

Comparative Efficacy

Direct comparisons between eCF506 and other SRC inhibitors have shown advantages for eCF506 :

  • Increased antitumor efficacy compared to existing SRC/ABL inhibitors in syngeneic murine cancer models

  • A comparative study of vehicle versus dasatinib (20 mg/kg) versus eCF506 (40 mg/kg) was conducted

  • Treatment with eCF506 "resulted in increased antitumor efficacy and tolerability in syngeneic murine cancer models, demonstrating significant therapeutic advantages over existing SRC/ABL inhibitors"

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